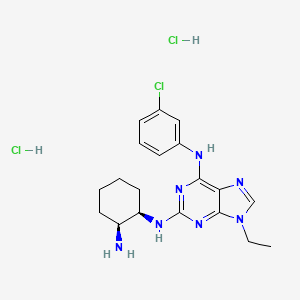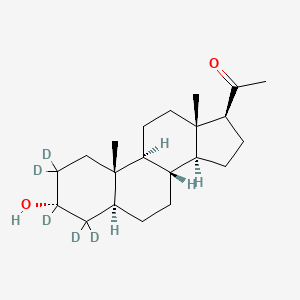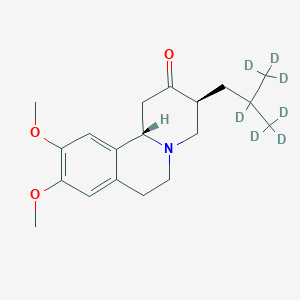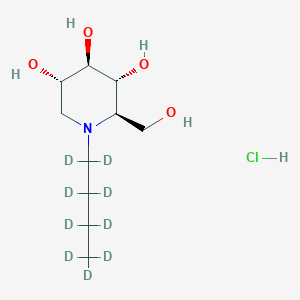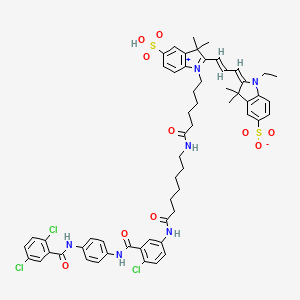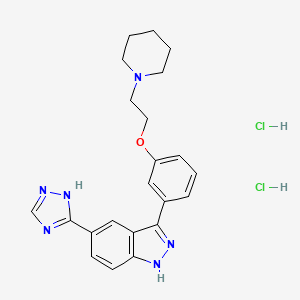
CC 401 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
High affinity JNK inhibitor (Ki values are 25-50 nM). Inhibits JNK via competitive binding of the ATP-binding site of active, phosphorylated JNK. Exhibits > 40-fold selectivity for JNK over p38, ERK, IKK2, protein kinase C, Lck and ZAP70. Hepatoprotective. Also inhibits HCMV replication.
Wissenschaftliche Forschungsanwendungen
Control and Characterization of a Multistep Unimolecular Reaction
This study used electrons from a scanning tunneling microscope to break a C-H bond in a single acetylene molecule adsorbed on Cu(001) at 9 K. The product ethynyl was further dehydrogenated to form dicarbon (CC). This research is relevant for understanding reactions that involve breaking and forming carbon bonds, which may indirectly relate to the study of CC 401 dihydrochloride (Lauhon & Ho, 2000).Countercurrent Separation of Natural Products An Update
This article critically reviews countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), focusing on applications in natural products research. Although not directly related to this compound, the techniques discussed could be applicable in the separation and analysis of similar compounds (Friesen et al., 2015).Chemical Understanding and Graphing Skills in an Honors Case‐Based Computerized Chemistry Laboratory Environment
This paper discusses the enhancement of students' chemistry understanding and graphing skills in a computerized laboratory environment. The methodologies and approaches in teaching and understanding chemistry might indirectly apply to the study of this compound (Dori & Sasson, 2008).Electrochemical Prevention of Marine Biofouling with a Carbon-Chloroprene Sheet
The study investigates the use of a carbon-chloroprene sheet (CCS) for electrochemical disinfection, which is remotely related to the chemical properties and potential applications of this compound (Nakasono et al., 1993).A Pathogenic Role for JNK Signaling in Experimental Anti-GBM Glomerulonephritis
This paper examines JNK signaling using CC-401, a specific JNK inhibitor, in a rat model. It highlights the potential therapeutic applications of JNK inhibitors, which could include this compound (Flanc et al., 2007).
Eigenschaften
Molekularformel |
C22H24N6O.2HCl |
|---|---|
Molekulargewicht |
461.39 |
IUPAC-Name |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride |
InChI |
InChI=1S/C22H24N6O.2ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);2*1H |
SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl.Cl |
Synonyme |
3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)
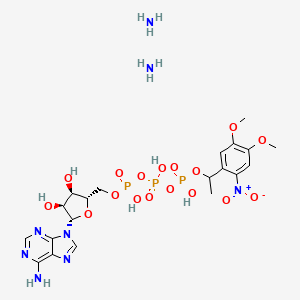
![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)


